molecular formula C8H11NO3S B1377283 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1376219-45-2

2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1377283
CAS No.: 1376219-45-2
M. Wt: 201.25 g/mol
InChI Key: MRPRAILKWZVBOV-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to ensure high efficiency and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole

Biological Activity

2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The molecular formula of this compound is C₇H₉N₁O₃S, with a molecular weight of approximately 187.22 g/mol .

Chemical Structure and Properties

The compound features a methoxyethyl group at the second position and a carboxylic acid group at the fifth position of the thiazole ring. These functional groups significantly influence its chemical reactivity and biological activity.

Property Value
IUPAC NameThis compound
Molecular FormulaC₇H₉N₁O₃S
Molecular Weight187.22 g/mol
CAS Number1376219-45-2

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .

Table: Antimicrobial Activity Data

Bacterial Strain MIC (µg/mL) Comparison to Reference
Staphylococcus aureus3.91 - 15.62Twofold greater than nitrofurantoin
Micrococcus luteus12.5Eight times greater than nitrofurantoin
Escherichia coliNot specifiedNotable activity observed

Anticancer Activity

In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HT-29) and liver cancer (HepG2) cells. The compound demonstrated an IC50 value of approximately 150 nM for HT-29 cells after 24 hours of incubation .

Table: Anticancer Activity Data

Cancer Cell Line IC50 (µM) Mechanism of Action
HT-290.150Induction of apoptosis
HepG2Not specifiedCell cycle disruption

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Interaction studies have indicated that the compound may bind to cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HT-29 Cells : A study conducted on HT-29 colon carcinoma cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • In Vivo Efficacy : In a zebrafish xenotransplantation model, administration of the compound led to minor regression of tumors at a concentration of 0.5 μM, indicating potential therapeutic benefits in vivo .

Properties

IUPAC Name

2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-4-6(8(10)11)13-7(9-4)5(2)12-3/h5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPRAILKWZVBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
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2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
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2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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